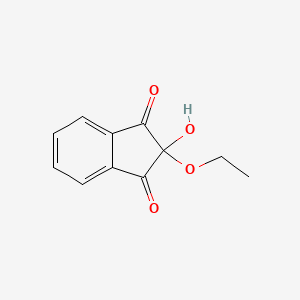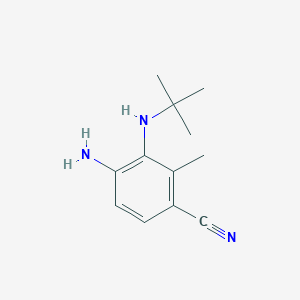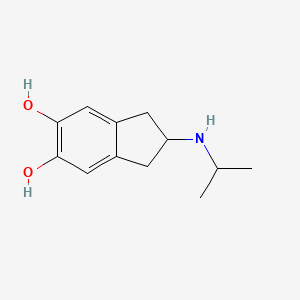
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol is an organic compound with a unique structure that includes an indene backbone substituted with isopropylamino and dihydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol typically involves the reduction of a precursor compound, such as a diester, followed by tosylation and reaction with isopropylamine. For example, the reduction of a 1,3-diester with sodium borohydride in methanol can yield the desired intermediate, which is then tosylated using para-toluene sulfonyl chloride and triethylamine in dichloromethane. The final step involves reacting this intermediate with isopropylamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indene backbone or the isopropylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mecanismo De Acción
The mechanism of action of 2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Isoprenaline: A non-selective beta-adrenergic agonist with a similar isopropylamino group.
Alprenolol: A beta-adrenergic receptor blocker with structural similarities.
2-(Isopropylamino)ethanol: Another compound with an isopropylamino group, used in various chemical applications.
Uniqueness
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol is unique due to its indene backbone and the presence of both isopropylamino and dihydroxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-7(2)13-10-3-8-5-11(14)12(15)6-9(8)4-10/h5-7,10,13-15H,3-4H2,1-2H3 |
Clave InChI |
PNEKADXHCGQXCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CC2=CC(=C(C=C2C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


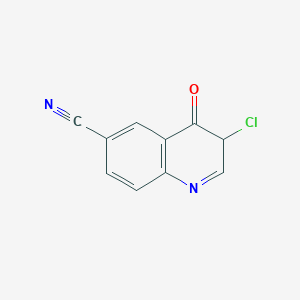

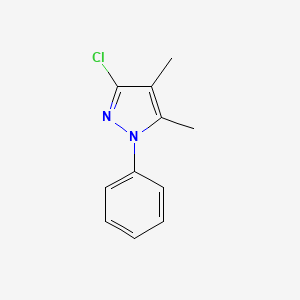
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)


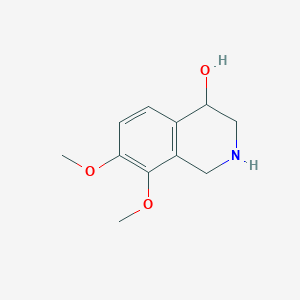
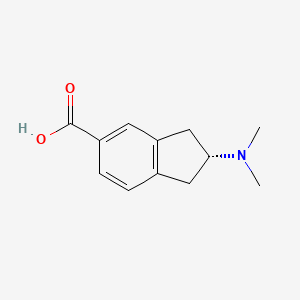
![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)

